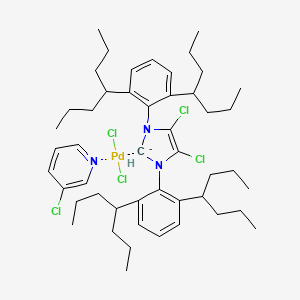
Pd-PEPPSI-iHeptCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pd-PEPPSI-iHeptCl is synthesized through a series of steps involving the coordination of palladium with N-heterocyclic carbene ligands. The synthesis typically involves the reaction of palladium chloride with 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride in the presence of a base, followed by the addition of 3-chloropyridine . The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Pd-PEPPSI-iHeptCl undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where it forms palladium(IV) intermediates.
Reduction: It can also undergo reductive elimination, leading to the formation of palladium(0) species.
Substitution: The complex is involved in substitution reactions, particularly in cross-coupling processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylzinc reagents, aryl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .
Major Products
The major products formed from reactions involving this compound are often highly branched and selectively coupled organic compounds. These products include aryl amides, indoles, and other heterocyclic compounds .
Applications De Recherche Scientifique
Pd-PEPPSI-iHeptCl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pd-PEPPSI-iHeptCl involves the coordination of the palladium center with the N-heterocyclic carbene ligand, which stabilizes the complex and enhances its reactivity. The compound undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps to form the desired products . The presence of the bulky NHC ligand and the pyridine ligand facilitates these processes by providing steric and electronic stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pd-PEPPSI-IPentCl: Another palladium-based NHC complex with similar catalytic properties but different ligand structures.
Pd-PEPPSI-IPr: A related compound with isopropyl-substituted NHC ligands, known for its high reactivity in cross-coupling reactions.
Uniqueness
Pd-PEPPSI-iHeptCl is unique due to its highly branched heptyl substituents, which provide enhanced steric hindrance and selectivity in catalytic reactions. This makes it particularly effective in challenging cross-coupling processes where other catalysts may fail .
Propriétés
Formule moléculaire |
C48H71Cl5N3Pd- |
|---|---|
Poids moléculaire |
973.8 g/mol |
Nom IUPAC |
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium |
InChI |
InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
Clé InChI |
RWLQSAKKIWITIW-UHFFFAOYSA-L |
SMILES canonique |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


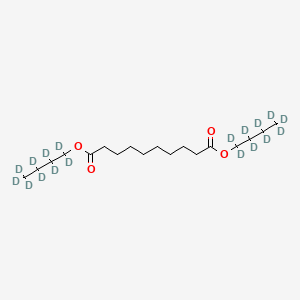
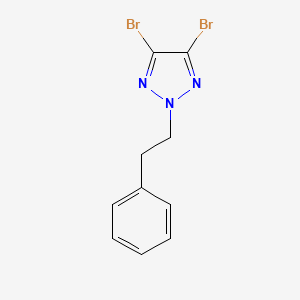
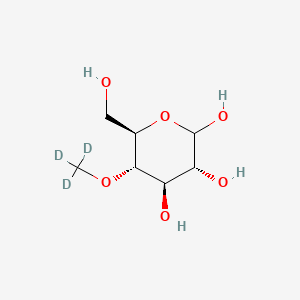
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
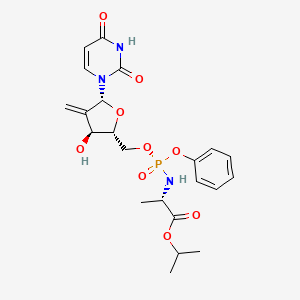
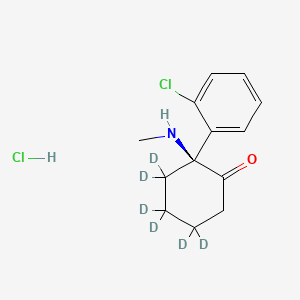
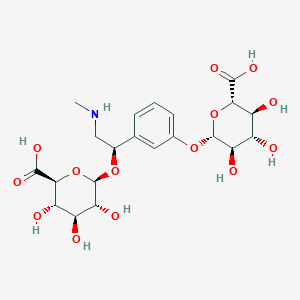
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
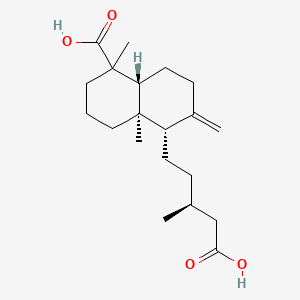
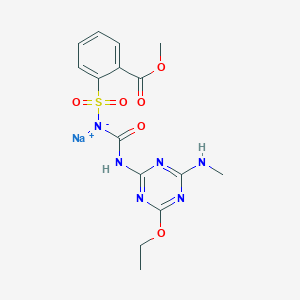
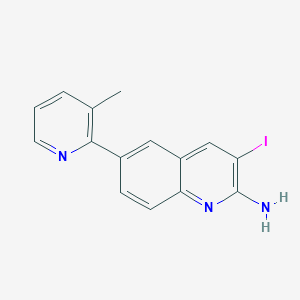
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)

